N,N-Diethyl-p-phenylenediamine sulfate

CAS No.: 6065-27-6

Cat. No.: VC1632152

Molecular Formula: C10H18N2O4S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6065-27-6 |

|---|---|

| Molecular Formula | C10H18N2O4S |

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | 4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid |

| Standard InChI | InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) |

| Standard InChI Key | AYLDJQABCMPYEN-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Introduction

Chemical Identification and Structure

Basic Chemical Identifiers

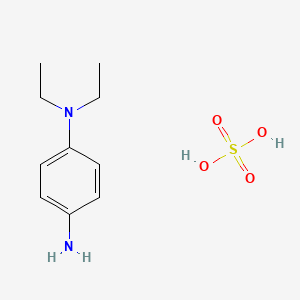

N,N-Diethyl-p-phenylenediamine sulfate is a well-characterized chemical compound with established identifiers in chemical databases and reference systems. It serves as a critical reagent in various analytical procedures and industrial applications. The compound has a unique chemical structure featuring a benzene ring with an amino group and a diethylamino group in para positions, combined with sulfuric acid to form a sulfate salt.

The chemical is identified by several standardized identifiers as detailed in Table 1:

Table 1: Chemical Identifiers of N,N-Diethyl-p-phenylenediamine Sulfate

| Identifier Type | Value |

|---|---|

| CAS Number | 6283-63-2 |

| Molecular Formula | C₁₀H₁₈N₂O₄S or C₁₀H₁₆N₂·H₂SO₄ |

| Molecular Weight | 262.33 g/mol |

| MDL Number | MFCD00012993 |

| InChI Key | AYLDJQABCMPYEN-UHFFFAOYSA-N |

| PubChem CID | 80166 |

| IUPAC Name | 4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid |

| SMILES Notation | CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O |

The compound is registered under the CAS number 6283-63-2, which serves as its unique identifier in chemical databases and regulatory documentation . Its molecular formula is commonly expressed as either C₁₀H₁₈N₂O₄S or as the salt form C₁₀H₁₆N₂·H₂SO₄, with both representations appearing in scientific literature .

Synonyms and Alternative Nomenclature

The compound is known by numerous synonyms in scientific and commercial contexts, reflecting its widespread use across different fields. These alternative names often describe the same chemical structure from different systematic naming approaches or through industry-specific terminology.

Common synonyms include:

-

4-Amino-N,N-diethylaniline sulfate

-

N,N-Diethyl-1,4-phenylenediamine sulfate

-

N,N-Diethyl-1,4-phenylenediammonium sulfate

-

1,4-Benzenediamine, N,N-diethyl-, sulfate (1:1)

These various names appear in scientific literature, product catalogs, and regulatory documentation, all referring to the same chemical compound . The nomenclature variations primarily reflect different systematic approaches to naming the structural components of the molecule.

Physical and Chemical Properties

Physical Characteristics

N,N-Diethyl-p-phenylenediamine sulfate exhibits distinctive physical properties that influence its handling, storage, and applications. Understanding these physical characteristics is essential for researchers and industry professionals working with this compound.

The substance appears as a white to off-white crystalline powder or as crystals with lumps . This physical form makes it suitable for measuring and dispensing in laboratory settings. The compound's crystalline nature also contributes to its stability when properly stored.

A key physical property is its melting point, which ranges from 184°C to 187°C according to literature specifications . This relatively high melting point indicates the compound's thermal stability under normal laboratory conditions. Additional physical properties include:

Table 2: Physical Properties of N,N-Diethyl-p-phenylenediamine Sulfate

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Physical State | Solid |

| Melting Point | 184-187°C |

| Bulk Density | 580 kg/m³ |

| Loss on Drying (110°C) | <5% |

The bulk density of approximately 580 kg/m³ provides useful information for handling and processing the material in industrial applications . The loss on drying specification of less than 5% indicates that the compound retains reasonable stability when exposed to moderate heating, which is important for analytical applications where precise weights are required .

Solubility Profile

The solubility characteristics of N,N-Diethyl-p-phenylenediamine sulfate are particularly important for its analytical applications. The compound demonstrates good solubility in polar solvents, making it suitable for aqueous reaction systems and analytical procedures.

The compound is readily soluble in water and alcohol, forming clear solutions at concentrations typically used in analytical procedures . This solubility profile facilitates its use in spectrophotometric applications and colorimetric assays, where the compound must be in solution to react with analytes. Specifically, a 0.1% solution in distilled water produces a clear solution without visible particulates, which is critical for precise analytical work .

The water solubility of this compound contributes significantly to its utility in various applications, from pharmaceutical analysis to environmental monitoring, where aqueous systems are predominant.

Chemical Reactivity and Stability

The compound is both light sensitive and air sensitive, meaning it can undergo degradation when exposed to light or oxygen over time . This sensitivity is related to the reactive amino groups in its structure, which can participate in oxidation reactions. To preserve its integrity, the compound should be kept in tightly closed containers in dry, well-ventilated places .

Chemical incompatibilities include strong oxidizing agents, which can react vigorously with the compound due to its reducing properties . These incompatibilities must be considered when designing experimental procedures or storage protocols involving this chemical.

The transition ranges of the compound provide insight into its behavior in solutions of varying pH. It exhibits color transitions from yellow to pink in the pH range of 4.3-6.3 and from brown-orange to violet in the pH range of 9.4-12.0 . These color changes reflect the protonation states of the amino groups at different pH values and are fundamental to many of its colorimetric applications.

Applications in Research and Industry

Pharmaceutical Analysis

N,N-Diethyl-p-phenylenediamine sulfate has established significant utility in pharmaceutical analysis, particularly in the spectrophotometric determination of various drug compounds. Its reactivity with specific functional groups makes it an important analytical reagent in pharmaceutical quality control and research.

The compound is extensively used for the spectrophotometric determination of drugs containing phenolic groups, such as salbutamol sulfate, ritodrine hydrochloride, and isoxsuprine hydrochloride . The reaction between the phenolic groups and N,N-Diethyl-p-phenylenediamine sulfate produces colored complexes that can be measured spectrophotometrically, allowing for quantitative analysis of these pharmaceuticals.

Additionally, it finds application in the analysis of drugs containing aromatic amino groups, including dapsone hydrochloride, sulfamethoxazole, and sulfadiazine . These applications leverage the compound's ability to form colored derivatives with specific functional groups, facilitating sensitive and selective analytical methods for pharmaceutical compounds.

The high sensitivity and selectivity of methods employing this reagent make it valuable in pharmaceutical quality control, where accurate determination of active ingredients and impurities is essential. Research continues to expand the range of pharmaceutical compounds that can be analyzed using N,N-Diethyl-p-phenylenediamine sulfate-based methods.

Photography Applications

Historically, one of the most significant applications of N,N-Diethyl-p-phenylenediamine sulfate has been in photography, where it serves as a color developer and film developer . The compound's chemical properties make it particularly suited for these photographic processes.

In color photography, N,N-Diethyl-p-phenylenediamine sulfate acts as a developing agent that reacts with exposed silver halide crystals and subsequently with color couplers to form dyes in the appropriate layers of the photographic film or paper. This process is fundamental to the formation of color images in traditional film photography.

The compound's effectiveness in photography stems from its reducing properties and its ability to selectively react with exposed silver halides. Though digital photography has largely replaced traditional film photography in many contexts, N,N-Diethyl-p-phenylenediamine sulfate remains important in specialized photographic applications and in the processing of traditional photographic materials.

Water Analysis and Environmental Monitoring

N,N-Diethyl-p-phenylenediamine sulfate plays a crucial role in water analysis and environmental monitoring, particularly in colorimetric assays for detecting and quantifying various substances in water samples .

The compound is commonly used in colorimetric tests for detecting nitrites and nitrates in water samples, providing a simple yet effective method for environmental monitoring . These tests rely on the formation of colored complexes when N,N-Diethyl-p-phenylenediamine sulfate reacts with specific analytes, allowing for visual or instrumental detection and quantification.

Water quality testing kits often incorporate this compound as a key reagent for detecting contaminants and monitoring water parameters. The sensitivity and reliability of these colorimetric methods make them valuable tools for environmental scientists, water treatment facilities, and regulatory agencies concerned with water quality.

Textile and Dye Industry

In the textile industry, N,N-Diethyl-p-phenylenediamine sulfate serves as an important dye intermediate, particularly in the production of azo dyes . These dyes are essential for coloring fabrics and textiles, offering vibrant colors and excellent fastness properties.

As a dye intermediate, the compound participates in diazotization reactions, where the primary amino group reacts to form a diazonium salt. This diazonium salt can then couple with various compounds to produce azo dyes with different colors and properties. The versatility of N,N-Diethyl-p-phenylenediamine sulfate in these reactions contributes to the diversity of colors achievable in textile dyeing.

The use of this compound in the dye industry exemplifies how its chemical reactivity translates into practical applications with significant commercial value. The textile sector continues to rely on such chemical intermediates to meet demands for colored fabrics with specific performance characteristics.

Analytical Applications and Properties

Spectroscopic Characteristics

The spectroscopic properties of N,N-Diethyl-p-phenylenediamine sulfate are fundamental to its applications in analytical chemistry and colorimetric assays. These properties enable sensitive and selective detection methods for various analytes.

Table 3: Spectroscopic Properties of N,N-Diethyl-p-phenylenediamine Sulfate

| Parameter | Value |

|---|---|

| Absorption Maximum λ₁ (in 0.1N NaOH) | 553-559 nm |

| Absorption Maximum λ₂ (in 0.1N NaOH) | 553-559 nm |

| Absorptivity (A₁%/1cm at 556 nm) | >350 |

| Absorptivity (A₁%/1cm at 595 nm) | >325 |

| pH-dependent Color Transitions | pH 4.3-6.3: Yellow to Pink |

| pH 9.4-12.0: Brown-Orange to Violet |

The absorption maxima in the 553-559 nm range correspond to the visible region of the electromagnetic spectrum, explaining the compound's utility in colorimetric applications . The high absorptivity values (>350 at the primary absorption maximum) indicate strong light absorption, contributing to sensitive detection in analytical applications.

The pH-dependent color transitions provide a visual indication of solution pH and form the basis for many colorimetric applications of this compound. These transitions reflect changes in the electronic structure of the molecule as protonation states change with pH, resulting in different absorption characteristics.

Analytical Methods and Detection Limits

N,N-Diethyl-p-phenylenediamine sulfate is employed in various analytical methods, each with specific protocols and detection capabilities. These methods utilize the compound's spectroscopic properties and chemical reactivity to detect and quantify analytes of interest.

In pharmaceutical analysis, methods using this compound typically achieve detection limits in the microgram per milliliter range, making them suitable for quality control of pharmaceutical formulations. The specificity of these methods depends on the reaction conditions and the particular functional groups targeted in the analytes.

For water analysis applications, the detection limits vary depending on the specific analytes and the instrumentation used. Methods for detecting nitrites and nitrates in water samples can achieve detection limits in the parts per billion range, providing sufficient sensitivity for environmental monitoring and regulatory compliance.

The analytical performance of methods employing N,N-Diethyl-p-phenylenediamine sulfate can be optimized by controlling factors such as:

-

Reaction time and temperature

-

pH of the reaction medium

-

Concentration of reagents

-

Presence of potential interfering substances

-

Instrumental parameters for detection and quantification

Ongoing research continues to refine these analytical methods, improving their sensitivity, selectivity, and applicability to complex sample matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume